An In-Depth Technical Guide to 3-Fluoro-4-(p-tolyloxy)aniline: A Novel Building Block for Advanced Drug Discovery
An In-Depth Technical Guide to 3-Fluoro-4-(p-tolyloxy)aniline: A Novel Building Block for Advanced Drug Discovery
Introduction: Unveiling a Promising Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and diaryl ether moieties has become a cornerstone of rational drug design. These structural motifs can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide introduces 3-Fluoro-4-(p-tolyloxy)aniline , a novel, currently uncatalogued compound, conceived as a versatile building block for the synthesis of new chemical entities. While a CAS number has not been assigned, its structural components suggest significant potential for researchers, scientists, and drug development professionals.
This molecule synergistically combines the features of two known chemical classes: fluorinated anilines and aryloxy anilines. The presence of a fluorine atom at the 3-position of the aniline ring is anticipated to modulate the basicity of the amino group and introduce a metabolic blocking site. The diaryl ether linkage, a privileged scaffold in numerous bioactive compounds, provides a balance of rigidity and conformational flexibility. This guide will provide a comprehensive overview of a proposed synthetic route, predicted physicochemical properties, and potential applications, drawing parallels with the known compounds 3-Fluoro-4-morpholinoaniline (CAS: 93246-53-8) and 4-(p-Tolyloxy)aniline (CAS: 41295-20-9) to ground our analysis in established chemical principles.
Proposed Synthesis: A Rational Approach to a Novel Compound
The synthesis of 3-Fluoro-4-(p-tolyloxy)aniline can be strategically approached via a two-step process, beginning with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitro group. This proposed pathway leverages commercially available starting materials and well-established chemical transformations.
Step 1: Synthesis of 3-Fluoro-4-(p-tolyloxy)nitrobenzene via Nucleophilic Aromatic Substitution (SNAr)
The initial step involves the formation of the diaryl ether bond. A highly plausible route is the reaction of 1,2-difluoro-4-nitrobenzene with p-cresol.
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Rationale: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. The fluorine atom at the 4-position (para to the nitro group) is the more activated leaving group for SNAr compared to the fluorine at the 2-position (meta to the nitro group). The phenoxide of p-cresol, generated in situ with a suitable base, will act as the nucleophile.
Experimental Protocol:
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To a solution of p-cresol (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like potassium carbonate (K₂CO₃, 2.0 equivalents) or sodium hydride (NaH, 1.2 equivalents) at room temperature.
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Stir the mixture for 30 minutes to ensure the complete formation of the potassium or sodium p-cresolate.
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Add 1,2-difluoro-4-nitrobenzene (1.0 equivalent) to the reaction mixture.
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Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with a suitable organic solvent, such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 3-fluoro-4-(p-tolyloxy)nitrobenzene.
Step 2: Reduction of the Nitro Group to an Amine
The final step is the reduction of the nitro group of the intermediate to the desired aniline.
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Rationale: This is a standard transformation in organic synthesis. Several methods are effective, with catalytic hydrogenation or reduction with metals in acidic media being common choices. The use of iron powder in the presence of ammonium chloride is a cost-effective and efficient method.
Experimental Protocol:
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Suspend 3-fluoro-4-(p-tolyloxy)nitrobenzene (1.0 equivalent) in a mixture of ethanol and water.
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Add iron powder (Fe, 5.0 equivalents) and ammonium chloride (NH₄Cl, 5.0 equivalents).
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Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction by TLC or HPLC.
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Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
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Wash the celite pad with hot ethanol.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain the final product, 3-Fluoro-4-(p-tolyloxy)aniline.
Physicochemical Properties: A Comparative Estimation
As 3-Fluoro-4-(p-tolyloxy)aniline is a novel compound, its experimental physicochemical data are not available. However, we can predict its properties based on its structure and by comparing it with the known analogues, 3-Fluoro-4-morpholinoaniline and 4-(p-Tolyloxy)aniline.
| Property | 3-Fluoro-4-morpholinoaniline[1] | 4-(p-Tolyloxy)aniline[2] | 3-Fluoro-4-(p-tolyloxy)aniline (Predicted) |
| CAS Number | 93246-53-8 | 41295-20-9 | Not Assigned |
| Molecular Formula | C₁₀H₁₃FN₂O | C₁₃H₁₃NO | C₁₃H₁₂FNO |
| Molecular Weight | 196.22 g/mol | 199.25 g/mol | 217.24 g/mol |
| Appearance | Off-white to brown crystalline powder | Light sensitive solid | Off-white to light brown solid |
| Melting Point | 121-123 °C | 84-86 °C | 90-100 °C |
| Boiling Point | 364.9 °C (Predicted) | 338.5 °C (Predicted) | ~350 °C |
| LogP | 1.8 (Predicted) | 2.9 (Predicted) | ~3.2 |
| pKa (amine) | ~4.5 (Estimated) | ~5.0 (Estimated) | ~4.0 (Estimated) |
Characterization and Quality Control: Ensuring Purity and Identity
A rigorous analytical workflow is essential to confirm the successful synthesis and purity of 3-Fluoro-4-(p-tolyloxy)aniline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are critical for elucidating the molecular structure. The ¹H NMR spectrum should show characteristic signals for the aromatic protons with splitting patterns influenced by the fluorine atom. The ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atom.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing a highly accurate molecular weight.
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High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A purity of >98% is typically required for applications in drug discovery.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the primary amine and the C-O-C stretch of the diaryl ether.
Potential Applications in Drug Development: A Scaffold of Interest
The structural motifs within 3-Fluoro-4-(p-tolyloxy)aniline make it a highly attractive scaffold for medicinal chemistry programs.
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Bioisosteric Replacement: The fluorinated aniline moiety can serve as a bioisostere for other functional groups, potentially improving potency and pharmacokinetic properties. The introduction of fluorine can block metabolic oxidation at the para-position of the aniline ring, a common site of metabolism for anilines.
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Kinase Inhibitors: The diaryl ether linkage is a key structural feature in many kinase inhibitors, such as Sorafenib and Regorafenib. This scaffold can position aromatic rings in the appropriate orientation to interact with the hinge region and other key residues in the ATP-binding pocket of kinases.
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Antimicrobial Agents: The related compound, 3-fluoro-4-morpholinoaniline, is an intermediate in the synthesis of the antibiotic Linezolid.[3] This suggests that derivatives of 3-fluoro-4-(p-tolyloxy)aniline could be explored for their antibacterial or antifungal properties. Schiff bases, sulfonamides, and carbamates derived from 3-fluoro-4-morpholinoaniline have shown antimicrobial activity.[4]
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Modulation of Physicochemical Properties: The fluorine atom can lower the pKa of the aniline nitrogen, which can be advantageous in modulating the compound's solubility and membrane permeability.
Safety Considerations: A Proactive Approach
While no specific safety data exists for 3-Fluoro-4-(p-tolyloxy)aniline, a hazard assessment can be made based on its structural analogues.
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3-Fluoro-4-morpholinoaniline: Is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1]
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4-(p-Tolyloxy)aniline: Is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. It also poses a risk of serious eye damage.[2]
Based on this, it is prudent to handle 3-Fluoro-4-(p-tolyloxy)aniline with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-Fluoro-4-(p-tolyloxy)aniline represents a novel and promising, albeit currently uncatalogued, building block for the advancement of drug discovery and materials science. Its synthesis is achievable through established synthetic methodologies, such as nucleophilic aromatic substitution followed by nitro group reduction. The strategic combination of a fluorinated aniline and a diaryl ether scaffold suggests its potential utility in the development of a wide range of bioactive molecules, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational roadmap for the synthesis, characterization, and potential application of this intriguing new chemical entity, inviting further exploration by the scientific community.
References
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PubChem. 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. [Link]
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PubChem. 4-(p-Tolyloxy)aniline. National Center for Biotechnology Information. [Link]
- Janakiramudu, D. B., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.
